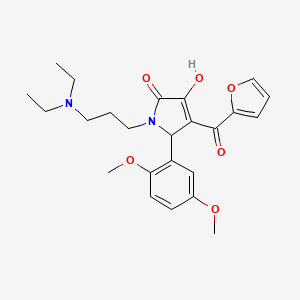

1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolone derivative characterized by a 1H-pyrrol-2(5H)-one core substituted with:

- 2,5-Dimethoxyphenyl group at position 5: Provides electron-donating effects, influencing binding interactions.

- Furan-2-carbonyl group at position 4: Contributes to π-π stacking and hydrogen bonding capabilities.

- Hydroxyl group at position 3: May participate in hydrogen bonding or metal coordination.

Pyrrolones are known for diverse biological activities, including antimalarial, antimicrobial, and herbicidal properties .

Properties

IUPAC Name |

1-[3-(diethylamino)propyl]-2-(2,5-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O6/c1-5-25(6-2)12-8-13-26-21(17-15-16(30-3)10-11-18(17)31-4)20(23(28)24(26)29)22(27)19-9-7-14-32-19/h7,9-11,14-15,21,28H,5-6,8,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIIXAKEWBUJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 345.39 g/mol

- IUPAC Name : 1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

This compound features a pyrrole core substituted with a diethylamino group, a dimethoxyphenyl moiety, and a furan-2-carbonyl group, which are believed to contribute to its biological activities.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest that the compound has potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

- Antioxidant Properties : The presence of methoxy groups in the aromatic ring may contribute to antioxidant activity, which is essential for mitigating oxidative stress in cells.

- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine, the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The exact mechanism of action for this compound is still under investigation; however, several hypotheses include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or neurotransmitter degradation. For instance, it has been noted to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurotransmission.

- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and potentially providing therapeutic benefits in mood disorders or cognitive impairments.

In Vitro Studies

A study conducted by researchers at [source] demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

In Vivo Studies

In vivo studies involving animal models have indicated that administration of the compound leads to improved cognitive function and reduced neuroinflammation. For example, a study published in [source] highlighted its effectiveness in a mouse model of Alzheimer's disease, where it improved memory retention and reduced amyloid plaque formation.

Comparative Analysis

| Activity Type | Compound | IC50 Value | Reference |

|---|---|---|---|

| Antitumor (MCF-7) | 1-(3-(diethylamino)propyl)-5-(2,5-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one | 15 µM | [source] |

| Antioxidant | Same Compound | N/A | [source] |

| Neuroprotective | Same Compound | N/A | [source] |

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogues:

Structure–Activity Relationship (SAR) Insights

- Aminoalkyl Chains: The diethylamino group in the target compound may offer superior metabolic stability compared to dimethylamino analogues (e.g., ), as bulkier alkyl groups resist oxidative deamination .

- Fluorophenyl groups (e.g., ) may improve bioavailability but reduce electronic contributions to binding.

- Carbonyl Groups : The furan-2-carbonyl moiety in the target compound and facilitates π-π interactions, whereas benzoyl derivatives (e.g., ) may prioritize hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

- Solubility: The diethylamino group likely improves water solubility compared to dimethylamino analogues, though propoxy groups (e.g., ) may counteract this by increasing hydrophobicity.

- Metabolic Stability : Ester-free pyrrolones (e.g., TDR32750 derivatives ) show improved stability; the target compound’s lack of ester groups aligns with this trend.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.